Ethanesulfonyl azide

Description

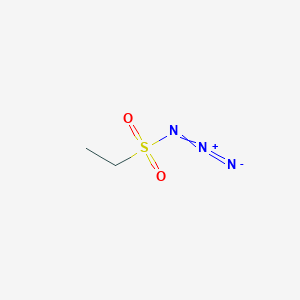

Structure

3D Structure

Properties

CAS No. |

70284-09-2 |

|---|---|

Molecular Formula |

C2H5N3O2S |

Molecular Weight |

135.15 g/mol |

IUPAC Name |

N-diazoethanesulfonamide |

InChI |

InChI=1S/C2H5N3O2S/c1-2-8(6,7)5-4-3/h2H2,1H3 |

InChI Key |

OJKPTXBAXARIHC-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Mechanistic Investigations of Ethanesulfonyl Azide Reactivity

Mechanistic Pathways

Mechanistic investigations into the pseudo-Curtius rearrangement of ethanesulfonyl azide (B81097) are primarily informed by studies on analogous short-chain alkyl and aryl sulfonyl azides, as direct research on the ethanesulfonyl derivative is not extensively documented in peer-reviewed literature. The general mechanism, established through techniques like matrix-isolation spectroscopy and computational analysis of compounds such as methanesulfonyl azide and benzenesulfonyl azide, provides a robust model for understanding the reactivity of this compound. acs.orgnih.govresearchgate.net

The pseudo-Curtius rearrangement of a sulfonyl azide is not a direct, concerted process but rather a stepwise reaction initiated by the formation of a highly reactive sulfonyl nitrene intermediate. researchgate.netresearchgate.net This pathway is distinct from thermal decomposition routes which, depending on the conditions and the specific sulfonyl azide, may yield different products. researchgate.netcdnsciencepub.com

The process can be delineated into two primary photochemical steps:

Photolytic Formation of Ethanesulfonyl Nitrene: Upon irradiation with ultraviolet (UV) light, this compound is predicted to undergo photolysis, leading to the extrusion of a molecule of dinitrogen (N₂). This cleavage results in the formation of ethanesulfonyl nitrene, a highly reactive electron-deficient species. Studies on mthis compound have shown that UV laser photolysis (e.g., at 193 nm) in a cryogenic matrix of a noble gas like argon or neon efficiently produces the corresponding methanesulfonyl nitrene in its triplet ground state. acs.orgnih.gov

Rearrangement of the Nitrene Intermediate: The ethanesulfonyl nitrene intermediate, once formed, can undergo the pseudo-Curtius rearrangement upon further irradiation. acs.org For the analogous methanesulfonyl nitrene, subsequent photolysis with UV light at a different wavelength (e.g., 266 nm or 365 nm) induces the transformation of the nitrene into the rearrangement product, N-methyl-sulfur dioxide imide (CH₃NSO₂). acs.orgnih.govresearchgate.net This 1,2-shift involves the migration of the alkyl group from the sulfur atom to the nitrogen atom. This rearrangement has been observed only under specific photochemical conditions, typically in matrix-isolation studies, and is less common than the analogous rearrangement in carbonyl nitrenes. researchgate.net

The detailed findings for the photolysis of mthis compound, which serves as the principal model for the reactivity of this compound, have been characterized by matrix-isolation infrared (IR) spectroscopy and supported by quantum chemical calculations. acs.org The key intermediates and products were identified by their characteristic vibrational frequencies, as detailed in the tables below.

| Species | Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|---|

| Mthis compound (CH₃SO₂N₃) | νas(N₃) | 2153 |

| νas(SO₂) | 1371 | |

| νs(SO₂) | 1179 | |

| Methanesulfonyl Nitrene (CH₃SO₂N) | ν(S=N) | 1131 |

| νas(SO₂) | 1349 | |

| νs(SO₂) | 1168 | |

| N-methyl-sulfur dioxide imide (CH₃NSO₂) | ν(C-N) | 1004 |

| νas(NSO) | 1267 | |

| νs(NSO) | 1128 |

| Step | Reactant | Condition | Product(s) | Description |

|---|---|---|---|---|

| 1 | R-SO₂N₃ | UV Photolysis (e.g., 193 nm) | R-SO₂N + N₂ | Extrusion of dinitrogen to form the sulfonyl nitrene intermediate. |

| 2 | R-SO₂N | UV Photolysis (e.g., 266 nm) | R-NSO₂ | Rearrangement of the nitrene to the N-sulfonylamine product (Pseudo-Curtius Product). |

| R = Alkyl group (e.g., Methyl, Ethyl) |

The use of 2-(trimethylsilyl)this compound (SESN₃) as a source for the corresponding nitrenoid in transition metal-catalyzed reactions further supports the accessibility of the ethanesulfonyl nitrene intermediate, which is the requisite precursor for the pseudo-Curtius rearrangement. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for the functional group analysis of ethanesulfonyl azide (B81097), offering insights into both its ground-state structure and its behavior upon photoexcitation.

Infrared (IR) spectroscopy is a fundamental technique for confirming the identity and purity of ethanesulfonyl azide by identifying its key functional groups. The most prominent and diagnostic absorption band is that of the azide moiety.

Detailed Research Findings: The azide group (–N₃) gives rise to a strong and sharp absorption band corresponding to its asymmetric stretching vibration (νₐₛ). For sulfonyl azides, this peak typically appears in the 2100–2200 cm⁻¹ region of the spectrum. libretexts.orgresearchgate.net For instance, the closely related mthis compound exhibits its characteristic azide stretch at approximately 2141 cm⁻¹. In addition to the azide stretch, the sulfonyl group (–SO₂) produces two distinct, strong stretching vibrations: an asymmetric stretch (νₐₛ SO₂) and a symmetric stretch (νₛ SO₂). These are typically observed around 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The presence of the ethyl group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ (for sp³ C-H bonds) and various bending vibrations in the fingerprint region (below 1500 cm⁻¹). msu.edu

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Azide (–N₃) | Asymmetric Stretch | ~2140 | Strong, Sharp |

| Sulfonyl (–SO₂) | Asymmetric Stretch | ~1370–1330 | Strong |

| Sulfonyl (–SO₂) | Symmetric Stretch | ~1180–1160 | Strong |

| Alkyl (–CH₃, –CH₂) | C–H Stretch | ~2950–2850 | Medium to Strong |

| Alkyl (–CH₂, –CH₃) | C–H Bend | ~1465, ~1380 | Variable |

Ultrafast time-resolved IR (TR-IR) spectroscopy is a powerful technique for studying the fleeting intermediates and excited states that form during photochemical reactions. While specific TR-IR studies on this compound are not prominent in the literature, research on analogous sulfonyl azides provides a clear picture of the expected photochemical pathway. researchgate.net

Detailed Research Findings: Studies on compounds like 2-naphthylsulfonyl azide and mthis compound reveal that upon ultraviolet photolysis, the molecule is promoted to an electronically excited singlet state (S₁). sci-hub.stnih.gov This S₁ excited state is characterized by a distinct azide vibrational band in the TR-IR spectrum, allowing its decay processes to be directly monitored. researchgate.net The S₁ state is typically short-lived and decays via one of several pathways. The primary pathway is the extrusion of molecular nitrogen (N₂) to form a highly reactive singlet sulfonylnitrene intermediate. researchgate.netmdpi.com This entire process, from excitation to nitrene formation, occurs on a picosecond timescale. sci-hub.st TR-IR spectroscopy can track the disappearance of the excited azide's vibrational signature and the concurrent appearance of new signals corresponding to the singlet nitrene, providing invaluable mechanistic data on the initial steps of the photoreaction. nih.gov

Infrared (IR) Spectroscopy for Azide and Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural confirmation of this compound in solution, providing unambiguous information about its carbon-hydrogen framework.

Detailed Research Findings: The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the ethyl group (CH₃CH₂SO₂N₃). The methyl (CH₃) protons would appear as a triplet, and the methylene (B1212753) (CH₂) protons would appear as a quartet due to spin-spin coupling. The chemical shifts are influenced by the strong electron-withdrawing nature of the sulfonyl azide group. The ¹³C NMR spectrum would correspondingly show two signals for the two unique carbon atoms of the ethyl group.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | –CH₂ –SO₂N₃ | ~3.2–3.6 | Quartet (q) |

| ¹H | –CH₃ | ~1.4–1.7 | Triplet (t) |

| ¹³C | –CH₂ –SO₂N₃ | ~50–55 | N/A |

| ¹³C | –CH₃ | ~7–10 | N/A |

The ability to monitor reactions in real-time provides deep kinetic and mechanistic insights. FlowNMR, where the reaction mixture is continuously passed through an NMR spectrometer, is particularly well-suited for this purpose. acs.org

Detailed Research Findings: Research on the in situ generation of the closely related mthis compound has demonstrated the power of real-time NMR monitoring. researchgate.netresearchgate.net In these studies, the reaction between methanesulfonyl chloride and sodium azide is monitored by ¹H NMR. The disappearance of the singlet corresponding to the methyl group of the starting material (methanesulfonyl chloride) and the simultaneous appearance of a new singlet for the methyl group of the product (mthis compound) can be quantified over time. researchgate.net This allows for the precise determination of reaction rates and the optimization of reaction conditions. This technique can be directly applied to monitor the synthesis of this compound or its subsequent consumption in reactions like diazo transfers or cycloadditions, providing a quantitative handle on the concentrations of reactants, intermediates, and products as the reaction proceeds. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for identifying the products formed in its various reactions.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within four decimal places. This level of precision is essential for unambiguously determining the elemental composition of an unknown product and distinguishing it from other potential structures with the same nominal mass.

Detailed Research Findings: HRMS is routinely used to confirm the successful synthesis of organic azides and their subsequent reaction products. rsc.org For example, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, this compound would react with an alkyne to form a 1,2,3-triazole. HRMS analysis of the purified product would be used to confirm its identity. The experimentally measured mass of the protonated molecular ion ([M+H]⁺) would be compared to the calculated exact mass based on its elemental formula. A match within a very small tolerance (typically <5 ppm) provides definitive evidence for the proposed structure. acs.orgnih.gov Similarly, if this compound reacts with an amine to form a sulfonamide, HRMS would be used to verify the mass of the resulting product, confirming that the desired transformation has occurred. acs.orgrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical and Nitrene Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have unpaired electrons. u-tokyo.ac.jp This makes it an indispensable tool for detecting and characterizing transient radical and triplet-state intermediates, such as those formed during the decomposition of this compound. The thermal or photochemical decomposition of sulfonyl azides involves the extrusion of a nitrogen molecule (N₂) to generate a highly reactive sulfonyl nitrene intermediate. mdpi.comiastate.edu

Research has established that sulfonyl nitrenes typically exist in a triplet ground state, meaning they possess two unpaired electrons. researchgate.netdatapdf.com This diradical nature makes them paramagnetic and thus detectable by EPR spectroscopy. researchgate.netdatapdf.com Experimental approaches often involve the photolysis of the parent sulfonyl azide (e.g., with a UV laser) at cryogenic temperatures within an inert matrix (such as solid nitrogen or argon at temperatures as low as 5 K) or in a glassy solvent. mdpi.comiastate.edu These conditions trap the short-lived nitrene intermediate, allowing for its spectroscopic characterization. mdpi.comuva.nl

The EPR spectrum of a triplet nitrene is characterized by specific signals that arise from the interaction of the unpaired electrons with an external magnetic field. A key aspect of the analysis involves the determination of the zero-field splitting (ZFS) parameters, D and E, which describe the interaction between the two unpaired electrons. mdpi.com The |D/hc| value is a measure of the magnetic dipole-dipole interaction between the two electron spins, while the |E/hc| value indicates the deviation from axial symmetry. mdpi.commdpi.com

While specific EPR data for ethanesulfonyl nitrene is not prominently available in the reviewed literature, extensive studies on closely related short-chain alkylsulfonyl nitrenes and substituted analogs provide definitive evidence of their triplet ground-state multiplicity and characteristic EPR parameters. For instance, the photolysis of mthis compound in solid noble gas matrices has been shown to yield the corresponding triplet sulfonyl nitrene, CH₃SO₂N. researchgate.net Similarly, detailed EPR studies have been conducted on chloro- and dichloro-methylsulfonyl nitrenes, generated via UV laser photolysis of their respective azide precursors in glassy toluene (B28343) matrices at 5 K. mdpi.commdpi.com These experiments yield typical triplet nitrene EPR signals, confirming their electronic structure. mdpi.commdpi.com The ZFS parameters for these and other sulfonyl nitrenes are remarkably similar, suggesting that ethanesulfonyl nitrene would exhibit comparable values. mdpi.commdpi.com

Below is a table of experimentally determined ZFS parameters for various sulfonyl nitrenes, which serves as a reference for the expected values for ethanesulfonyl nitrene.

| Sulfonyl Nitrene Intermediate | |D/hc| (cm⁻¹) | |E/hc| (cm⁻¹) | Reference |

|---|---|---|---|

| Chloromethylsulfonyl nitrene (CH₂ClS(O)₂N) | 1.57 | 0.0026 | mdpi.comsemanticscholar.org |

| Dichloromethylsulfonyl nitrene (CHCl₂S(O)₂N) | 1.56 | 0.0042 | mdpi.comsemanticscholar.org |

| Trifluoromethylsulfonyl nitrene (CF₃S(O)₂N) | 1.741 | 0 | mdpi.com |

| Fluorosulfonyl nitrene (FS(O)₂N) | 1.620 | 0.0055 | mdpi.com |

| Dimethylaminosulfonyl nitrene (Me₂NS(O)₂N) | 1.57 | 0.0038 | mdpi.com |

In addition to the primary nitrene intermediate, EPR spectroscopy, often combined with spin trapping techniques, can be used to identify other radical species that may arise from subsequent reactions or fragmentation pathways. ubc.ca For example, fragmentation of a sulfonyl nitrene can sometimes lead to the formation of other radicals, which can be detected and identified through their unique EPR signatures. semanticscholar.org The study of dichloromethylsulfonyl nitrene also identified the subsequent formation of dichloromethylnitrene (CHCl₂N) via SO₂ elimination, which was also characterized by its distinct EPR spectrum. mdpi.comsemanticscholar.org This highlights the capability of EPR spectroscopy to elucidate complex, multi-step reaction mechanisms involving paramagnetic intermediates that originate from sulfonyl azides.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations are a cornerstone for mapping the potential energy surfaces of reactions involving sulfonyl azides. While comprehensive DFT studies focusing exclusively on ethanesulfonyl azide (B81097) are not extensively documented, the principles are well-established through studies on closely related analogs like methanesulfonyl, benzenesulfonyl, and 2-(trimethylsilyl)ethanesulfonyl azide (SESN3). These studies model reaction pathways such as cycloadditions, radical additions, and catalyzed nitrene transfer reactions. acs.org For instance, DFT has been used to compare the energetics of stepwise versus concerted mechanisms in reactions like the formation of aziridines from alkenes. nih.govscispace.com In radical reactions, where this compound is often used as an azide source, DFT calculations on related systems have been used to correlate reaction rates with the calculated free energies and enthalpies of transition states.

Computational methods are powerful tools for predicting the outcomes of reactions where multiple isomers can be formed.

Regioselectivity: In reactions such as the [3+2] cycloaddition of sulfonyl azides with unsymmetrical alkenes or alkynes, DFT calculations can determine the activation barriers for the formation of different regioisomers. Studies on arylsulfonyl azides have shown that the formation of one regioisomer over another is governed by subtle electronic and steric effects in the transition state, which can be quantified computationally. acs.org It has been demonstrated that introducing an electron-deficient group in the sulfonyl azide can accelerate the cycloaddition and that the reaction proceeds with high asynchronicity in bond formation. acs.org These principles are directly applicable to predicting the regiochemical preferences of this compound.

Stereoselectivity: The stereochemical outcome of reactions can also be rationalized and predicted. A notable example involving this compound is the radical-mediated azidation of carbohydrate-derived radicals. Ab initio calculations were employed to study the transition states of this reaction. researchgate.net The calculations revealed that the radical intermediates adopt specific conformations (⁴C₁ or ¹C₄) and that the anomeric effect in these conformations is the key factor controlling the stereochemical course of the reaction. researchgate.net This computational insight explains the high α- or β-selectivity observed experimentally, which can be manipulated by conformational restrictions on the substrate. researchgate.net Similarly, DFT calculations have been used to support changes in cis/trans selectivity in the formation of ethynylaziridines from N-tosylimines, attributing the shift to different open transition state models. sci-hub.se

The elucidation of a reaction mechanism requires the identification and characterization of all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. DFT calculations are routinely used to optimize the geometries and calculate the energies of these species.

For sulfonyl azides, theoretical studies have characterized key intermediates such as triazoline cycloadducts and the subsequent transition states for their decomposition (e.g., dinitrogen extrusion to form aziridines). nih.gov In catalytic cycles, DFT is used to model proposed intermediates like metal-nitrenoids and to calculate the barriers for their formation and subsequent reactions, such as C-H amination. nih.govscispace.com A proposed radical mechanism for azidation using this compound involves the addition of an alkyl radical to the terminal nitrogen of the azide, forming a transient nitrogen-centered radical intermediate which then fragments to yield the alkyl azide product.

| Computational Method | Application in Sulfonyl Azide Chemistry | Key Insights | Reference Example |

|---|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Reaction Mechanism & Energetics | Determination of concerted vs. stepwise pathways; calculation of activation barriers (ΔG‡). | Cycloaddition of arylsulfonyl azides with enamines. acs.org |

| DFT / Ab Initio | Stereoselectivity Prediction | Rationalization of α/β selectivity in radical azidations based on transition state conformations and anomeric effects. | Radical azidation of glycosyl sulfones with this compound. researchgate.net |

| DFT | Regioselectivity Prediction | Calculation of energy differences between transition states leading to different regioisomers. | Cycloaddition of azides to nitriles. acs.org |

| DFT | Catalytic Cycle Modeling | Characterization of metal-nitrenoid intermediates and transition states in catalytic C-H amination. | Ru(III)/Ru(V) catalytic cycle for N-heterocycle formation. nih.govscispace.com |

Prediction of Regioselectivity and Stereoselectivity

Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity

FMO theory provides a qualitative and powerful model for understanding chemical reactivity, particularly in cycloaddition reactions. The theory considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For azides, which are classified as 1,3-dipoles, this analysis is key to understanding their reactivity with various dipolarophiles (e.g., alkenes, alkynes). sciencemadness.org

In the context of radical additions, FMO theory can also be applied. For the addition of an azide radical to an electron-rich double bond, the key interaction is between the Singly Occupied Molecular Orbital (SOMO) of the azide radical and the HOMO of the alkene. libretexts.org The regioselectivity of such an addition is determined by the positions with the largest atomic orbital coefficients in the interacting frontier orbitals. libretexts.org This analysis helps explain why addition occurs at a specific carbon atom of the double bond. libretexts.org

Electronic Structure and Bonding Analysis of the Azide Moiety

The reactivity of this compound is fundamentally tied to the electronic structure of the azide functional group (-N₃). The azide group is best described by several resonance structures, which indicate that the central nitrogen atom (Nβ) bears a significant positive charge, while the terminal nitrogens (Nα and Nγ) share the negative charge. vdoc.pub This charge distribution results in a nearly linear N-N-N arrangement. The electron-withdrawing nature of the ethanesulfonyl group (-SO₂Et) further influences this electronic structure by pulling electron density away from the Nα nitrogen to which it is attached, enhancing the electrophilicity of the azide.

This electronic configuration is reflected in its computed properties.

| Property | Value | Significance | Source |

|---|---|---|---|

| Molecular Formula | C₂H₅N₃O₂S | Defines the elemental composition. | nih.gov |

| Molecular Weight | 135.15 g/mol | Basic physical property. | nih.gov |

| Topological Polar Surface Area | 56.9 Ų | Relates to polarity and membrane permeability. | nih.gov |

| Hydrogen Bond Donor Count | 0 | Indicates it cannot act as a hydrogen bond donor. | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | Indicates multiple sites (oxygens and nitrogens) can accept hydrogen bonds. | nih.gov |

Theoretical Models for Catalytic Processes

This compound and its analogs are frequently used in transition-metal-catalyzed reactions to form new C-N bonds. Theoretical models, primarily based on DFT, are essential for elucidating the mechanisms of these catalytic cycles.

Common applications include C-H amination and aziridination reactions, where a metal catalyst facilitates the decomposition of the sulfonyl azide to generate a reactive metal-nitrenoid intermediate. nih.govscispace.com Computational studies on catalysts like ruthenium-salen, cobalt-porphyrin, and rhodium carboxylates have mapped out the key steps: nih.govsnnu.edu.cnuic.edu

Coordination of the azide to the metal center.

Extrusion of N₂ to form a metal-nitrenoid species.

Nitrene transfer to the substrate (e.g., via C-H insertion or addition to an alkene).

Product release and catalyst regeneration.

DFT calculations on these systems provide insights into catalyst design and selectivity. For example, studies on ruthenium-catalyzed N-heterocycle formation proposed a Ru(III)/Ru(V) cycle and an electrocyclization mechanism for C-N bond formation. nih.govscispace.com In enantioselective reactions, computational models of catalyst-substrate complexes can explain the origin of stereoselectivity by identifying the facial approach that is sterically or electronically disfavored. snnu.edu.cnnih.gov

Interestingly, in the context of enzyme catalysis, this compound was found to be a poor substrate for a P450 enzyme engineered for nitrene transfer, which showed a strong preference for larger arylsulfonyl azides. acs.org This suggests that steric and binding interactions within a constrained active site, which could be modeled computationally, play a crucial role in reactivity.

Synthetic Applications and Chemical Transformations of Ethanesulfonyl Azide Derivatives

Heterocycle Synthesis

Formation of 1,2,3-Triazole Scaffolds

The 1,3-dipolar cycloaddition reaction between azides and alkynes, often referred to as the Huisgen cycloaddition, is a cornerstone of click chemistry for the synthesis of 1,2,3-triazoles. organic-chemistry.orgwikipedia.org Ethanesulfonyl azide (B81097) participates in these reactions, serving as a precursor to the triazole core.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used variant that proceeds with high efficiency and regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govnih.gov This reaction is often carried out under mild conditions, including in aqueous media, and is tolerant of a wide range of functional groups. nih.govalfa-chemistry.com For instance, the reaction of ethanesulfonyl azide with terminal alkynes in the presence of a copper(I) catalyst, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), provides an efficient route to N-sulfonylated triazoles. nih.gov

Table 1: Examples of Copper-Catalyzed Synthesis of 1-Sulfonyl-1,2,3-triazoles

| Alkyne Substrate | Azide | Catalyst System | Product | Yield (%) | Reference |

| Phenylacetylene (B144264) | Tosyl azide | CuTC, H₂O | 1-Tosyl-4-phenyl-1H-1,2,3-triazole | 95 | nih.gov |

| 1-Octyne | Tosyl azide | CuTC, H₂O | 1-Tosyl-4-hexyl-1H-1,2,3-triazole | 88 | nih.gov |

| Ethyl ethynyl (B1212043) ether | Tosyl azide | CuTC, H₂O | 1-Tosyl-4-ethoxy-1H-1,2,3-triazole | 75 | nih.gov |

| Phenylacetylene | This compound | CuI, 2,6-lutidine | 4-Phenyl-1-(ethylsulfonyl)-1H-1,2,3-triazole | - | orgsyn.org |

Alternatively, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) offer a complementary method that typically yields the 1,5-disubstituted regioisomer of the 1,2,3-triazole. organic-chemistry.orgacs.org The reaction is believed to proceed through a distinct mechanism involving a ruthenacycle intermediate. organic-chemistry.org These reactions are often carried out using a [Cp*RuCl] complex as the catalyst. acs.org

The synthesis of 1-substituted-1,2,3-triazoles can also be achieved under metal-free conditions using ethenesulfonyl fluoride (B91410) as an acetylene (B1199291) surrogate. nih.gov Furthermore, the reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate in DMSO provides a regioselective route to multisubstituted 1,2,3-triazoles. acs.org

Synthesis of Aziridines

This compound is a valuable reagent for the synthesis of aziridines, which are three-membered nitrogen-containing heterocycles. rsc.org The aziridination of alkenes using sulfonyl azides can be catalyzed by various transition metal complexes.

Ruthenium-salen complexes have been shown to be effective catalysts for the asymmetric aziridination of alkenes with sulfonyl azides like 2-(trimethylsilyl)this compound (SESN₃). orgsyn.orgrsc.orglibretexts.org These reactions can proceed with high enantioselectivity, affording chiral aziridines. rsc.orglibretexts.org Notably, SESN₃ has demonstrated higher enantioselectivity in some cases compared to other sulfonyl azides. orgsyn.org Iron and ruthenium porphyrin complexes also catalyze the aziridination of a variety of alkenes, including terminal and cyclic olefins. core.ac.uk

The choice of the sulfonyl group on the azide can influence the reaction's efficiency and selectivity. The 2-(trimethylsilyl)ethanesulfonyl (SES) group is particularly useful as it can be removed under relatively mild conditions, which is advantageous in multi-step syntheses. orgsyn.org

Table 2: Metal-Catalyzed Aziridination using this compound Derivatives

| Alkene Substrate | Azide Reagent | Catalyst | Product | Enantiomeric Excess (ee) (%) | Reference |

| Styrene | SESN₃ | Chiral Ru(salen) complex | N-SES-2-phenylaziridine | High | orgsyn.orgrsc.org |

| Various olefins | SESN₃ | Ru(CO)salen complex | Enantioenriched aziridines | High | rsc.org |

| Conjugated/non-conjugated terminal/cyclic olefins | SESN₃ | Ru(CO)salen complex | Enantioenriched aziridines | High | rsc.org |

| α,β-Unsaturated esters | SESN₃ | Ru-salen complex | Aziridine (B145994) | High | libretexts.orgclockss.org |

Derivatization to Pyrroles and Other Nitrogen-Containing Heterocycles

This compound derivatives can be utilized in the synthesis of pyrroles and other nitrogen-containing heterocycles. mdpi.com One approach involves the reaction of 1-sulfonyl-1,2,3-triazoles, derived from sulfonyl azides and alkynes, with alkenyl alkyl ethers in the presence of a rhodium catalyst. organic-chemistry.org This process proceeds through the formation of an α-imino rhodium carbene complex, which then undergoes transannulation and elimination to yield the substituted pyrrole. organic-chemistry.org This method can be performed as a one-pot, three-component reaction starting from a terminal alkyne, an N-sulfonyl azide, and an alkenyl alkyl ether. organic-chemistry.org

Organic azides, in general, are precursors to a wide variety of nitrogen heterocycles, including pyrazoles, isoxazoles, oxazoles, and thiazoles. mdpi.com The specific reaction pathways and resulting heterocyclic systems depend on the reactants and reaction conditions.

Synthesis of Thiadiazoles and Amidines

This compound can also be employed in the synthesis of other heterocyclic systems such as thiadiazoles and amidines. The reaction of thioamides with sulfonyl azides can lead to the formation of 1,2,3-thiadiazoles. mdpi.comresearchgate.net For example, the reaction of a reactive thioamide with tosyl azide in the presence of triethylamine (B128534) can afford a 1,2,3-thiadiazole (B1210528) derivative. mdpi.com

Furthermore, cyclic amidines can be synthesized from the reaction of γ- and δ-aminoalkynes with sulfonyl azides catalyzed by Ru₃(CO)₁₂. mdpi.com The reactions of N-(heteroaryl)-substituted carbothioamides with sulfonyl azides can also yield N'-sulfonylated amidines. researchgate.net

Introduction of Azido (B1232118) and Diazo Functionalities

This compound serves as a reagent for the transfer of azido (N₃) and diazo (N₂) groups to other molecules, a critical transformation in the synthesis of complex organic compounds.

Strategic Incorporation into Complex Molecular Frameworks

This compound and related sulfonyl azides are effective reagents for diazo-transfer reactions, converting primary amines into azides. researchgate.netacs.org This transformation is valuable in synthetic chemistry as the azide group can serve as a masked amine or be used in subsequent reactions like the Staudinger ligation or click chemistry. acs.org Imidazole-1-sulfonyl azide is a notable reagent for this purpose, with its hydrogen sulfate (B86663) salt offering improved stability. researchgate.netacs.orgresearchgate.net

Diazo transfer reactions are also used to generate α-diazo carbonyl compounds from active methylene (B1212753) compounds. Mthis compound is a commonly used reagent for this purpose due to the ease of removing byproducts. orgsyn.orgwikipedia.org These diazo compounds are versatile intermediates in organic synthesis.

The azido group can be introduced into molecules through various other methods as well. For instance, secondary and tertiary alkyl iodides and dithiocarbonates can be converted to the corresponding azides by reaction with this compound in the presence of a radical initiator. organic-chemistry.org

The strategic incorporation of azido and diazo functionalities allows for the construction of complex molecular architectures and the synthesis of biologically active molecules and pharmaceuticals.

Derivatization and Functionalization Pathways of this compound Adducts

Following the initial cycloaddition and other addition reactions of this compound, the resulting adducts, primarily 1,2,3-triazoles and aziridines, serve as versatile intermediates for a variety of further chemical transformations. These derivatization pathways unlock access to a broad spectrum of functionalized molecules, significantly expanding the synthetic utility of the parent azide. The subsequent sections detail the key functionalization strategies employed for these adducts.

N-Functionalization of Triazole Products

The 1-sulfonyl-1,2,3-triazole core, formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound and terminal alkynes, is a key platform for further molecular elaboration. thieme-connect.comtandfonline.com While direct sulfonylation of NH-triazoles can lead to mixtures of N1 and N2 isomers, the CuAAC reaction with sulfonyl azides provides regioselective access to the N1-sulfonylated product. thieme-connect.com The stability of the N-sulfonyl triazole products can be influenced by the substituents, with electron-withdrawing groups on the azide potentially leading to ring cleavage and formation of ketenimine intermediates. nih.gov However, specific catalytic systems, such as those using a Cu(I) catalyst with a prolinamide ligand in aqueous media, have been developed to selectively generate stable N-sulfonyl triazoles by inhibiting this cleavage. nih.gov

Further derivatization of these N-sulfonyl triazole products offers pathways to diverse molecular architectures. For instance, N-sulfonyl amidines bearing 1,2,3-triazole substituents have been synthesized through the reaction of heterocyclic thioamides with sulfonyl azides. beilstein-journals.org In some cases, these reactions can be accompanied by a Dimroth rearrangement, leading to structurally distinct 1-unsubstituted 5-arylamino-1,2,3-triazole-4-N-sulfonylcarbimidamides. beilstein-journals.org The NH-unsubstituted 1,2,3-triazole ring in these products presents an additional site for electrophilic attack, enabling further functionalization. beilstein-journals.org

The versatility of these triazole products is also demonstrated by their use in synthesizing other heterocyclic systems. For example, rhodium-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles can yield α-amino ketones. tandfonline.com This transformation proceeds through an azavinyl carbene intermediate. thieme-connect.com

Table 1: Examples of N-Functionalization Reactions of Triazole Products

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N-Sulfonyl-1,2,3-triazole | Allylic Alcohol, Rhodium Catalyst | α-Allyl α-amino ketone | thieme-connect.com |

| 5-Arylamino-1,2,3-triazole-4-carbothioamides | Sulfonyl Azides | N-Sulfonyl Amidines | beilstein-journals.org |

| N-Sulfonyl-1,2,3-triazoles | Nitriles, Rhodium Catalyst | N-Sulfonyl Imidazoles | thieme-connect.com |

Conversion to Amines and Amides

A significant application of this compound adducts lies in their conversion to valuable primary amines and amides. The sulfonyl azide group itself can be readily reduced to the corresponding sulfonamide, which can then be cleaved to reveal the primary amine.

The reduction of sulfonyl azides to their corresponding primary amines is a well-established transformation with a variety of available methodologies. organic-chemistry.orgrsc.orgrsc.org These methods often exhibit high chemoselectivity, allowing for the reduction of the azide group in the presence of other sensitive functionalities. For example, iron oxide nanoparticles in the presence of hydrazine (B178648) hydrate (B1144303) have been used to efficiently reduce aromatic, heteroaromatic, and sulfonyl azides to the corresponding amines. rsc.org This catalytic system is notable for its reusability. rsc.org Similarly, copper nanoparticles with ammonium (B1175870) formate (B1220265) in water have proven effective for the clean reduction of aryl and aryl sulfonyl azides. organic-chemistry.org Metal-free conditions have also been developed, such as the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which acts as both the solvent and the reducing agent. rsc.org

The direct conversion of sulfonyl azides to sulfonamides is another crucial transformation. This can be achieved through various catalytic C-H amination and sulfonamidation reactions. thieme-connect.comrsc.org Iridium-based catalysts, for instance, have been widely used for the direct sulfonamidation of aromatic C-H bonds with sulfonyl azides. rsc.org This method avoids the pre-functionalization of the aromatic component. Cobalt-catalyzed systems have also been developed for the enantioselective C-H amination of sulfonyl azides to synthesize chiral five-membered cyclic sulfonamides. thieme-connect.com

The resulting sulfonamides, such as those derived from 2-(trimethylsilyl)this compound (SES-N3), serve as stable protecting groups for amines. orgsyn.org A key advantage of the SES group is its relatively mild removal conditions, typically using fluoride sources like cesium fluoride or tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org

Table 2: Selected Methods for the Conversion of Sulfonyl Azides to Amines and Amides

| Transformation | Reagent/Catalyst System | Substrate Scope | Reference |

|---|---|---|---|

| Azide to Amine | Fe3O4 nanoparticles, Hydrazine Hydrate | Aromatic, Heteroaromatic, Sulfonyl Azides | rsc.org |

| Azide to Amine | Copper nanoparticles, Ammonium Formate | Aryl and Aryl Sulfonyl Azides | organic-chemistry.org |

| Azide to Amine | DBU (metal-free) | Aromatic and Sulfonyl Azides | rsc.org |

| C-H Sulfonamidation | Iridium Catalyst | Aromatic C-H Bonds | rsc.org |

| C-H Amination | Cobalt Catalyst | Sulfonyl Azides | thieme-connect.com |

Utility in Methodological Development in Organic Chemistry

This compound and its derivatives have proven to be valuable reagents in the development of new synthetic methodologies. The unique reactivity of the sulfonyl azide group has been harnessed to pioneer novel transformations, particularly in the areas of asymmetric catalysis and cycloaddition chemistry.

A notable example is the use of 2-(trimethylsilyl)this compound (SES-N3) in asymmetric aziridination reactions. orgsyn.org Katsuki and coworkers demonstrated that SES-N3, in conjunction with a chiral ruthenium-salen catalyst, can effect the asymmetric aziridination of alkenes with high enantioselectivity, often superior to that achieved with other sulfonyl azides like 2- or 4-nosylazides. orgsyn.org The resulting SES-protected aziridines can be further manipulated, for example, by hydrolysis under basic conditions to yield sulfonamidoalcohols. orgsyn.org

The participation of SES-N3 in [3+2] cycloaddition reactions with alkynes is another area of significant methodological advancement. orgsyn.org While the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sulfonyl azides can sometimes be complicated by the formation of ketenimine intermediates, specific conditions have been developed to control the reaction outcome. thieme-connect.comorgsyn.org For instance, using a catalytic amount of copper(I) iodide with 2,6-lutidine allows for the smooth formation of the 1,2,3-triazole product. orgsyn.org Interestingly, by altering the base to triethylamine and adding an alcohol or water, the reaction can be diverted to produce N-protected imidates or acylated sulfonamides, respectively, via a transient ketenimine intermediate. orgsyn.org This demonstrates the tunability of the reaction pathway and its utility in creating diverse molecular scaffolds from a common precursor.

Furthermore, the development of novel, water-soluble sulfonyl azides, such as β-(cycloalkylamino)ethanesulfonyl azides, has expanded the scope of diazo-transfer reactions. researchgate.net The high polarity and water solubility of these reagents and their byproducts simplify the purification of the desired diazo compounds, often requiring only a simple aqueous wash. researchgate.net

Applications in Precursor Synthesis for Advanced Materials Research

While direct applications of this compound in the synthesis of bulk advanced materials are not extensively documented, its utility in creating highly functionalized and structurally complex organic molecules suggests a significant potential role in precursor synthesis for materials research. The adducts derived from this compound, particularly triazoles and their derivatives, are key building blocks in various fields, including medicinal chemistry and, by extension, the development of functional materials. organic-chemistry.orgrsc.org

The synthesis of N-functionalized triazoles, for example, provides access to compounds with tailored electronic and photophysical properties. The 1,2,3-triazole ring is a common motif in ligands for metal complexes, and the ability to systematically modify the substituents on the triazole ring through the pathways described above allows for the fine-tuning of the properties of these complexes. Such tailored ligands are crucial in the development of new catalysts, sensors, and materials for optoelectronics.

Moreover, the conversion of sulfonyl azide adducts to amines and amides provides precursors for polyamides and other polymers. The ability to introduce the amine functionality with high chemoselectivity and under mild conditions is advantageous for the synthesis of complex monomers that can be polymerized to form advanced materials with specific properties, such as thermal stability, mechanical strength, or biocompatibility. The use of sulfonyl azides in C-H amination reactions allows for the direct functionalization of hydrocarbon feedstocks, potentially providing more efficient routes to polymer precursors.

The development of water-soluble sulfonyl azides also hints at applications in "green chemistry" approaches to materials synthesis, allowing reactions to be performed in aqueous media and simplifying product isolation. researchgate.net While the direct link to specific "advanced materials" is still emerging, the fundamental transformations enabled by this compound and its derivatives provide a powerful toolbox for the chemists who design and synthesize the molecular precursors for the next generation of functional materials. organic-chemistry.orgrsc.org

Emerging Research Frontiers and Future Directions

Development of Water-Soluble Ethanesulfonyl Azide (B81097) Reagents

A significant area of research is the development of water-soluble sulfonyl azides to facilitate easier product purification and enable reactions in aqueous media. researchgate.netrsc.org Traditional sulfonyl azides, including ethanesulfonyl azide, often require organic solvents for reactions, and the removal of sulfonamide byproducts can be challenging. researchgate.netorgsyn.org

To address this, researchers have synthesized novel water-soluble sulfonyl azides. researchgate.net One such example involves β-(cycloalkylamino)ethanesulfonyl azides, which are basic and highly soluble in water. researchgate.net This property allows for the simple removal of byproducts by washing the reaction mixture with water. researchgate.net These reagents have been successfully used as diazo group donors in diazo transfer reactions. researchgate.net Furthermore, these new sulfonyl azides can be incorporated into heterocyclic products, imparting water solubility to the final molecules. researchgate.net

Another approach has been the development of reagents like 2-azido-1,3-dimethylimidazolinium (ADMC) salts and their corresponding hexafluorophosphate (B91526) (ADMP) and hydrogen sulfate (B86663) salts. researchgate.netresearchgate.netnih.gov These reagents are not only efficient for diazo transfer but their byproducts are highly water-soluble, simplifying the isolation of the desired diazo compounds. researchgate.netnih.gov The hydrogen sulfate salt of imidazole-1-sulfonyl azide, in particular, has been noted for its enhanced stability compared to its hydrochloride salt, making it a safer alternative. researchgate.net

The development of these water-soluble reagents represents a significant step towards greener and more efficient chemical processes.

Investigation of "Sulfonyl-Azide-Free" Diazo Transfer Protocols

Concerns over the potential explosive nature of sulfonyl azides have spurred the development of "sulfonyl-azide-free" (SAFE) diazo transfer protocols. organic-chemistry.orgresearchgate.netthieme-connect.com These methods avoid the pre-synthesis and handling of potentially hazardous sulfonyl azide reagents by generating them in situ. organic-chemistry.orgthieme-connect.com

The SAFE protocol typically involves the reaction of an active methylene (B1212753) compound with a mixture of sodium azide, a base like potassium carbonate, and a sulfonyl chloride, such as m-carboxybenzenesulfonyl chloride, in an aqueous medium. organic-chemistry.orgthieme-connect.com This approach has been successfully applied to a wide range of substrates, including less reactive monocarbonyl compounds, by incorporating an in situ formylation step to increase the acidity of the α-C-H bond. organic-chemistry.orgthieme-connect.com The resulting diazo compounds are often obtained in high purity after simple extraction, minimizing the need for chromatographic purification. organic-chemistry.orgthieme-connect.com

These protocols offer significant safety advantages over traditional methods that use pre-formed sulfonyl azides or diazomethane. organic-chemistry.org The ability to prepare the "SAFE cocktail" in bulk and store it for several days further enhances the practicality of this method for applications in parallel and diversity-oriented synthesis. organic-chemistry.orgresearchgate.net Continuous flow technologies are also being explored to generate and use sulfonyl azides like tosyl azide and mesyl azide in situ, further mitigating the risks associated with their handling. acs.org

Asymmetric Catalysis Employing this compound

This compound and its derivatives are increasingly being utilized in asymmetric catalysis to synthesize chiral molecules, particularly nitrogen-containing compounds like aziridines. orgsyn.orgrsc.org The development of enantioselective methods for aziridination is highly desirable due to the importance of enantiopure amino compounds in natural product synthesis and drug discovery. rsc.org

One notable example is the use of 2-(trimethylsilyl)this compound (SES-N3) in metal-catalyzed asymmetric aziridination of alkenes. orgsyn.orgrsc.org In these reactions, a chiral catalyst, such as a ruthenium-salen complex, facilitates the enantioselective transfer of the nitrene group from the sulfonyl azide to the alkene. orgsyn.orgrsc.org Interestingly, SES-N3 has demonstrated higher enantioselectivity in certain reactions compared to other sulfonyl azides, such as nosyl azides, while maintaining comparable yields. orgsyn.org

The choice of the sulfonyl group is critical for the success of these asymmetric transformations. The 2-(trimethylsilyl)ethanesulfonyl (SES) group is particularly advantageous because it can be removed under relatively mild conditions without causing undesirable side reactions, a crucial feature in the chemistry of sensitive molecules like aziridines. orgsyn.org The development of new chiral catalysts and the optimization of reaction conditions continue to expand the scope and efficiency of asymmetric reactions employing this compound and its analogues. rsc.org

Table 1: Comparison of Sulfonyl Azides in Asymmetric Aziridination

| Sulfonyl Azide | Catalyst System | Key Features | Reference |

| 2-(Trimethylsilyl)this compound (SES-N3) | Chiral Ruthenium-Salen Complex | Higher enantioselectivity compared to nosyl azides. | orgsyn.org |

| p-Nitrobenzenesulfonyl azide | Not specified | Used for asymmetric aziridination. | capes.gov.br |

| Tosyl azide (TsN3) | Not specified | Traditional reagent, often used as a benchmark. | researchgate.net |

Polymer-Supported Sulfonyl Azides in Solid-Phase Synthesis

The use of polymer-supported reagents has become a cornerstone of modern organic synthesis, particularly in the context of combinatorial chemistry and high-throughput screening. Polymer-supported sulfonyl azides offer several advantages over their solution-phase counterparts, including simplified purification, the ability to use excess reagents to drive reactions to completion, and improved safety characteristics. cd-bioparticles.comorganic-chemistry.orgrapp-polymere.com

Polystyrene-based resins are commonly used as the solid support. cd-bioparticles.comrapp-polymere.com For instance, polystyrene sulfonyl chloride can be treated with nucleophiles like sodium azide to generate polymer-bound sulfonyl azides. cd-bioparticles.comrapp-polymere.com These solid-phase reagents can then be used in various transformations, such as diazo transfer reactions. organic-chemistry.org The byproducts and excess reagents remain attached to the insoluble polymer support and can be easily removed by simple filtration, eliminating the need for tedious chromatographic purification. cd-bioparticles.comrapp-polymere.com

This "catch and release" strategy has been effectively employed in solid-phase synthesis. cd-bioparticles.comrapp-polymere.com For example, a substrate can be attached to the polymer-supported sulfonyl linker, subjected to a series of reactions on the solid phase, and then cleaved from the resin to release the final product. rapp-polymere.com

Recent developments have also seen the application of sulfonyl azides in the modification of oligonucleotides during solid-phase synthesis. oup.com In this method, a sulfonyl azide carrying a specific chemical handle reacts with a phosphite (B83602) intermediate on the solid support, leading to the incorporation of the desired functionality into the oligonucleotide backbone. oup.com This approach is compatible with standard automated oligonucleotide synthesis and provides a versatile alternative to using expensive and often unstable modified phosphoramidites. oup.com

Mechanistic Insights into Novel Reactivity Modes

A deeper understanding of the reaction mechanisms of this compound is crucial for developing new synthetic methods and optimizing existing ones. Research in this area focuses on elucidating the intermediates and transition states involved in its various transformations.

One area of investigation is the mechanism of diazo transfer reactions. Studies using real-time monitoring techniques like FlowNMR have shed light on the in situ generation of mthis compound from methanesulfonyl chloride and sodium azide. ucc.ie These studies suggest that under neutral conditions, the reaction likely proceeds through a direct nucleophilic substitution at the sulfur atom. ucc.ie However, in the presence of a base like triethylamine (B128534), the reaction is significantly faster, consistent with a pathway involving a more reactive sulfene (B1252967) intermediate or a methanesulfonyl triethylammonium (B8662869) species. ucc.ie

Another fascinating area of reactivity involves radical reactions. This compound has been shown to be an effective trap for nucleophilic alkyl radicals, providing a mild and efficient method for the formation of carbon-nitrogen bonds. organic-chemistry.orgacs.orgacs.orgcapes.gov.br The reaction is typically initiated by a radical initiator, and the resulting alkyl radical attacks the azide moiety of the sulfonyl azide. organic-chemistry.orgacs.orgacs.org This has led to the development of tandem radical cyclization-azidation processes, which are powerful tools for constructing complex nitrogen-containing molecules. acs.orgcapes.gov.br Mechanistic studies aim to understand the factors that govern the efficiency and selectivity of these radical azidation reactions, including the nature of the radical precursor and the sulfonyl azide. researchgate.net

Furthermore, the photolysis of sulfonyl azides can lead to the formation of highly reactive nitrene intermediates. acs.orgnih.gov The subsequent reactions of these nitrenes, such as C-H insertion or cyclization, offer unique pathways for the synthesis of various nitrogen heterocycles. nih.gov Understanding the factors that control the fate of these transient intermediates is key to harnessing their synthetic potential.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling ethanesulfonyl azide in laboratory settings?

- Methodological Answer : this compound requires stringent safety measures due to its reactivity and potential hazards. Key protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .

- Storage : Store in airtight containers in a cool, dry area, isolated from water, oxidizing agents, and bases to prevent violent reactions .

- Emergency Procedures : Immediate decontamination via water showers for skin exposure and eye wash stations for ocular contact .

Q. How is this compound synthesized, and what are the key reaction conditions?

- Methodological Answer : this compound is typically synthesized from ethanesulfonyl chloride via nucleophilic substitution with sodium azide. Critical conditions include:

- Solvent Choice : Anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis .

- Temperature : Reactions are conducted at 0–5°C to control exothermicity and byproduct formation.

- Workup : Neutralization of residual acids and vacuum distillation for purification .

Q. What analytical techniques are used to characterize this compound purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azide group (-N₃) and sulfonyl moiety .

- FT-IR : Peaks at ~2100 cm⁻¹ (azide stretch) and ~1350 cm⁻¹ (sulfonyl S=O) validate functional groups .

- Mass Spectrometry : High-resolution MS identifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the reaction efficiency of this compound in copper-catalyzed azide-alkyne cycloadditions (CuAAC)?

- Methodological Answer :

- Catalyst Tuning : Use Cu(I) sources (e.g., CuBr with tris(triazolylmethyl)amine ligands) to enhance regioselectivity for 1,4-triazoles .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve azide solubility and reaction kinetics .

- Stoichiometry : Maintain a 1:1.2 molar ratio of azide to alkyne to minimize side reactions .

Q. What strategies resolve contradictory data on this compound’s reactivity in different solvent systems?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (temperature, purity, solvent batch) to isolate variables .

- Computational Modeling : DFT calculations predict solvent interactions (e.g., dielectric constant effects) on azide stability .

- Cross-Validation : Compare results with alternative techniques (e.g., kinetic studies via calorimetry vs. HPLC) .

Q. How does this compound’s electronic profile influence its reactivity in photochemical applications?

- Methodological Answer :

- Electron-Withdrawing Effects : The sulfonyl group stabilizes the azide via resonance, reducing thermal decomposition but enabling photoactivation under UV light .

- Quantum Yield Analysis : Measure photolysis rates using actinometry to correlate electronic structure with photoreactivity .

Q. What are the challenges in scaling up this compound reactions while maintaining safety and yield?

- Methodological Answer :

- Batch Process Optimization : Gradual reagent addition and temperature control mitigate exothermic risks .

- Byproduct Management : Implement inline IR monitoring to detect hazardous intermediates (e.g., HN₃) .

- Waste Handling : Neutralize azide residues with sodium nitrite or cerium(IV) oxide before disposal .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported azide decomposition temperatures?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Standardize heating rates (e.g., 5°C/min) and sample sizes to ensure comparability .

- Peer Review : Cross-check data with published DSC curves and collaborate with independent labs for validation .

Q. What statistical methods are appropriate for analyzing this compound reaction kinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.